molecular formula C22H18N2O2 B14546866 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

Cat. No.: B14546866
M. Wt: 342.4 g/mol
InChI Key: IDNNYDSBKPKUST-OEAKJJBVSA-N
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Description

2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a phenylindole moiety, and an iminomethyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol typically involves a multi-step process. One common method includes the condensation of 2-methoxy-4-formylphenol with 3-phenylindole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenylindole derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol involves the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound binds to STAT3, preventing its activation and subsequent signaling. By inhibiting STAT3, the compound reduces the expression of pro-inflammatory genes and proteins, thereby exerting its anti-inflammatory and anti-arthritic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-:

    2-Methoxy-4-methylphenol:

Uniqueness

2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is unique due to the presence of the phenylindole moiety and the iminomethyl group, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C22H18N2O2/c1-26-22-13-16(11-12-21(22)25)14-23-24-15-19(17-7-3-2-4-8-17)18-9-5-6-10-20(18)24/h2-15,25H,1H3/b23-14+

InChI Key

IDNNYDSBKPKUST-OEAKJJBVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

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